Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate
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Overview
Description
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound that features a unique combination of furan, thiophene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfamoyl Intermediate: This step involves the reaction of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine with sulfamoyl chloride under basic conditions to form the sulfamoyl intermediate.
Esterification: The intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, sulfonyl chlorides, and other electrophiles
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups makes it a versatile component in material science.
Mechanism of Action
The mechanism by which Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[2-(furan-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate: Lacks the thiophene ring, which may alter its chemical and biological properties.
Methyl 3-{[2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate:
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-4-methoxybenzoate: Contains a carbamoyl group instead of a sulfamoyl group, which can influence its chemical behavior and biological activity.
Uniqueness
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate is unique due to the presence of both furan and thiophene rings, along with the sulfamoyl and methoxybenzoate groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-24-17-6-5-13(19(21)25-2)10-18(17)28(22,23)20-11-15(14-7-9-27-12-14)16-4-3-8-26-16/h3-10,12,15,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXERQIBLCABTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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